molecular formula C13H10F2N4O2S B11197104 N-(3,5-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(3,5-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11197104
M. Wt: 324.31 g/mol
InChI Key: QPTPAUDOGYDKDR-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3,5-difluoroaniline with 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to the presence of the 3,5-difluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity .

Properties

Molecular Formula

C13H10F2N4O2S

Molecular Weight

324.31 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C13H10F2N4O2S/c1-8-16-17-13-3-2-12(7-19(8)13)22(20,21)18-11-5-9(14)4-10(15)6-11/h2-7,18H,1H3

InChI Key

QPTPAUDOGYDKDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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